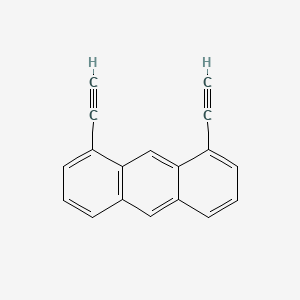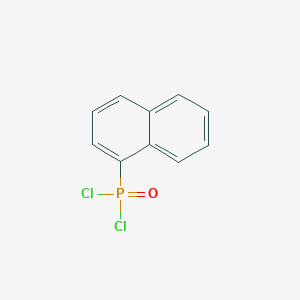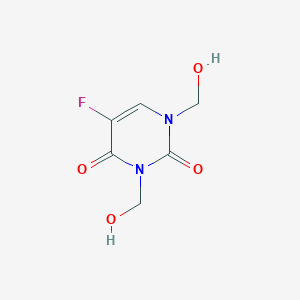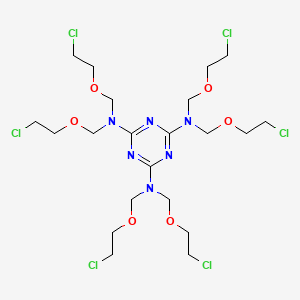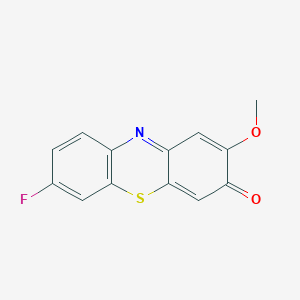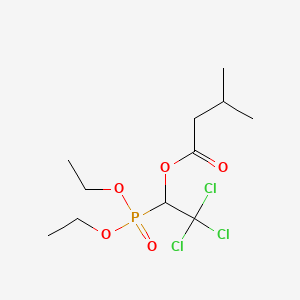
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate is a chemical compound with a complex structure that includes a phosphonic acid group, a trichloro-hydroxyethyl group, and an isovalerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate typically involves the reaction of phosphonic acid derivatives with trichloroacetaldehyde and isovaleric acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the trichloro group, leading to the formation of less chlorinated derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can produce a variety of substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate involves its interaction with specific molecular targets. The trichloro-hydroxyethyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phosphonic acid group may also play a role in binding to metal ions or other molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, dimethyl ester: This compound has a similar structure but with dimethyl ester groups instead of diethyl ester and isovalerate.
Uniqueness
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, isovalerate is unique due to the presence of the isovalerate ester group, which can influence its reactivity and potential applications. This structural difference can lead to variations in its chemical behavior and interactions compared to similar compounds.
Properties
CAS No. |
73825-58-8 |
|---|---|
Molecular Formula |
C11H20Cl3O5P |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) 3-methylbutanoate |
InChI |
InChI=1S/C11H20Cl3O5P/c1-5-17-20(16,18-6-2)10(11(12,13)14)19-9(15)7-8(3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
KSMCJXOIPNBPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)CC(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


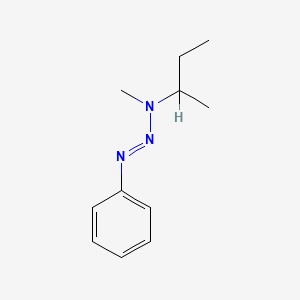
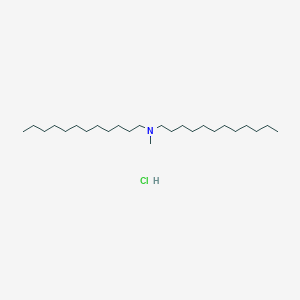
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
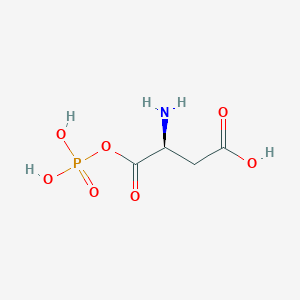
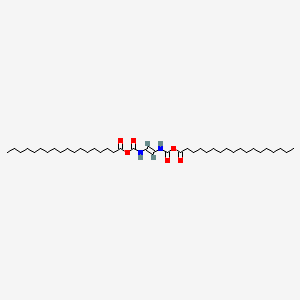
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
